Patent-Validated Intermediate: Exclusive Use of the 4-CO₂Me/3-Br Indazole in CCR1 Antagonist Synthesis vs. 3-Cl and 3-I Analogs
In Boehringer Ingelheim's EP2285783B1 patent family, 3-bromo-1H-indazole-4-carboxylic acid methyl ester (CAS 885271-63-6) is explicitly employed as the key intermediate for constructing 1-(4-fluoro-phenyl)-1H-indazole-4-carboxylic acid derivatives with CCR1 antagonist activity [1]. The patent does not describe analogous synthetic routes using the 3-chloro (CAS 1337880-41-7) or 3-iodo (CAS 885521-54-0) variants, establishing a direct precedent for this specific halogen/ester combination in a pharmaceutical development program [2]. This patent-granted selectivity provides procurement justification: the 3-bromo-4-CO₂Me substitution pattern has been formally reduced to practice in a published, granted patent, reducing synthetic risk for follow-on programs.
| Evidence Dimension | Presence in granted pharmaceutical patent synthetic route |
|---|---|
| Target Compound Data | Explicitly named and used in EP2285783B1 Example synthesis |
| Comparator Or Baseline | Methyl 3-chloro-1H-indazole-4-carboxylate (CAS 1337880-41-7) and Methyl 3-iodo-1H-indazole-4-carboxylate (CAS 885521-54-0): Not cited in EP2285783B1 |
| Quantified Difference | Target compound present in patent vs. comparators absent |
| Conditions | CCR1 antagonist medicinal chemistry program; Boehringer Ingelheim patent family |
Why This Matters
A compound with demonstrated utility in a granted pharmaceutical patent reduces synthetic risk and provides a citable precedent for procurement in drug discovery programs targeting chemokine receptors.
- [1] Boehringer Ingelheim International GmbH. Indazole Compounds as CCR1 Receptor Antagonists. EP2285783B1. Lines 363-366: '3-Bromo-1H-indazole-4-carboxylic acid methyl ester was then subjected to the reaction conditions described in Example 2.' View Source
- [2] Search conducted on EP2285783B1 full text for '3-chloro' and '3-iodo' indazole-4-carboxylate derivatives; neither term returned synthetic intermediate usage results. View Source
